4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
Beschreibung
Eigenschaften
IUPAC Name |
4-hydroxy-6-methyl-3-[piperidin-1-yl(pyridin-4-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-15-20(28)21(23(29)27(17)16-19-7-3-4-10-25-19)22(18-8-11-24-12-9-18)26-13-5-2-6-14-26/h3-4,7-12,15,22,28H,2,5-6,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOQWUOBUCNPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC=NC=C3)N4CCCCC4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes multiple heterocyclic rings and functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, primarily focusing on its potential as an anti-tumor, anti-inflammatory, and anti-microbial agent. The following sections detail specific activities and findings from recent research.
Antitumor Activity
Research indicates that derivatives of similar piperidine-based compounds exhibit significant antitumor effects. For instance, compounds with piperidine moieties have shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study : A study on related piperidine derivatives demonstrated IC50 values ranging from 5 to 15 µM against different cancer cell lines, suggesting a promising therapeutic index for further development .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential, particularly in the context of chronic inflammatory diseases. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.
Research Findings : In a recent study, piperidine derivatives were shown to significantly reduce TNF-alpha and IL-6 levels in human macrophages stimulated with lipopolysaccharides (LPS), indicating their role in modulating inflammatory responses .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 4 µg/mL |
These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further investigation in infectious disease treatment .
The mechanism underlying the biological activities of this compound involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell growth.
- Modulation of Signaling Pathways : It has been suggested that this compound can interfere with NF-kB signaling pathways, which are crucial in inflammation and cancer progression.
- Interaction with Receptors : The presence of piperidine suggests potential interactions with neurotransmitter receptors, which may contribute to its psychoactive properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridine and piperidine have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth.
Antimicrobial Properties
Research indicates that heterocyclic compounds, particularly those containing nitrogen-rich frameworks like pyridines, possess antimicrobial activities. The compound has shown promise against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. This antimicrobial action is hypothesized to stem from the ability of the compound to disrupt bacterial cell membranes or inhibit essential enzymes.
CNS Disorders
The structure suggests potential applications in treating central nervous system (CNS) disorders due to its ability to cross the blood-brain barrier. Compounds with similar structures have been investigated for their neuroprotective effects and potential use in treating conditions such as Alzheimer's disease and other forms of dementia by modulating neurotransmitter systems.
Case Studies
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
The compound’s pyridin-2(1H)-one core and substituent patterns align with several analogues documented in the literature. Below is a detailed comparison:
Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives
Key Observations :
Substituent Diversity: The target compound’s 3-(piperidin-1-yl(pyridin-4-yl)methyl) group distinguishes it from simpler analogues like 4p and 4q, which feature fluorinated alkyl chains . Compared to 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one , the additional pyridinylmethyl groups in the target compound may confer dual binding sites for receptor interactions.
Pharmacological Implications: Fluorinated derivatives (e.g., 4p, 4q) demonstrated analgesic activity in rodent models, suggesting that pyridin-2(1H)-ones with lipophilic substituents (e.g., CF3) may enhance blood-brain barrier penetration . The target compound’s hydroxy group could reduce lipophilicity, altering pharmacokinetics. The target compound’s pyridine-rich structure may instead favor CNS targets.
Key Observations :
- The target compound’s synthesis route remains undocumented in the evidence.
- Fluorinated derivatives (4p, 4q) exhibit distinct 19F NMR shifts, whereas the target compound’s hydroxy and pyridinyl groups would dominate its 1H/13C NMR spectra.
Table 3: Pharmacological and Toxicological Data
Key Observations :
- The absence of bioactivity data for the target compound necessitates extrapolation from structural analogues. Fluorinated pyridin-2(1H)-ones (4p, 4q) show dose-dependent analgesia, suggesting the target compound’s piperidine-pyridine motif may modulate similar pathways (e.g., opioid or serotonin receptors) .
- Acute toxicity varies with substituents: fluorinated groups in 4p/4q correlate with moderate toxicity, while dihydropyrimidinones (50/51) lack reported toxicity, possibly due to optimized substituents .
Q & A
Q. What are the recommended spectroscopic methods for characterizing the compound and its intermediates?
Key techniques include IR spectroscopy for functional group analysis (e.g., hydroxyl, carbonyl), NMR (¹H, ¹³C, and ¹⁹F where applicable) for structural elucidation, and mass spectrometry for molecular weight confirmation. For example, trifluoromethyl-containing analogs were characterized using ¹⁹F NMR to verify substituent positions and purity .
Q. How can synthesis yields be optimized for this compound?
Yield optimization involves solvent selection (e.g., DMF for solubility), temperature control (e.g., 50°C for clear solution formation in HCl-mediated steps), and catalyst screening. Method C and D in trifluoromethyl pyridinone synthesis achieved yields up to 67% via stepwise alkylation and cyclization .
Q. What safety precautions are critical during handling?
Follow GHS guidelines for lab safety:
Q. Which in vivo models are suitable for preliminary pharmacological screening?
Sprague-Dawley rats and CD-1 mice are validated for acute toxicity and analgesic activity studies. For example, thermal pain models (e.g., hot plate tests) were used to evaluate trifluoromethyl analogs, with data analyzed via GraphPad Prism .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
SAR strategies include:
- Systematic substitution : Replace the piperidinyl or pyridinyl groups with bioisosteres (e.g., morpholino, pyrrolidinyl) to assess impact on receptor binding .
- Pharmacophore mapping : Use computational tools to correlate substituent electronegativity (e.g., trifluoromethyl groups) with biological activity .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Confirm activity thresholds using narrower concentration ranges.
- Metabolic stability assays : Test if conflicting results arise from compound degradation in vivo (e.g., via liver microsome models).
- Cross-species validation : Compare rodent and non-rodent models to rule out species-specific effects .
Q. What experimental designs minimize bias in pharmacological evaluations?
Adopt a randomized block design with split-split plots , where:
- Main plots = compound variants.
- Subplots = dosage levels.
- Sub-subplots = time-dependent effects (e.g., acute vs. chronic administration). Use ≥4 replicates per group to ensure statistical power .
Q. How to assess thermal stability and degradation pathways?
- Thermogravimetric analysis (TGA) : Monitor mass loss under controlled heating.
- High-resolution LC-MS : Identify degradation products (e.g., dealkylation or oxidation byproducts).
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks to simulate long-term storage .
Q. What strategies improve solubility for in vivo applications?
Q. How to address discrepancies in spectroscopic data between synthetic batches?
- Batch-to-batch impurity profiling : Use HPLC with reference standards (e.g., Impurity E/F/H in EP guidelines) to identify contaminants .
- Crystallization optimization : Repetitive recrystallization in cold NH₄OH or ethanol removes amorphous byproducts .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
